2-Methyl-5-Nitrophenylboronsäure

Übersicht

Beschreibung

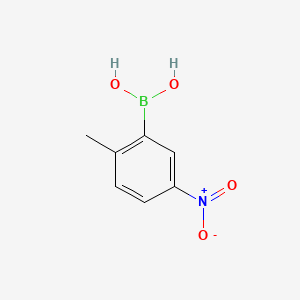

2-Methyl-5-nitrophenylboronic acid: is an organic compound with the chemical formula C7H8BNO4 . It is a member of the boronic acid family, which are compounds containing a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Organic Synthesis:

MNPBA is primarily recognized for its role as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds, making it essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Key Reactions Involving MNPBA:

| Reaction Type | Description | Key Features |

|---|---|---|

| Suzuki-Miyaura Coupling | Couples aryl halides with boronic acids to form biaryl compounds. | Utilizes MNPBA to create diverse organic frameworks. |

| Oxidation | Converts MNPBA into different products depending on the oxidizing agent used. | Can yield valuable intermediates in synthetic pathways. |

| Reduction | Reduces nitro groups to amines, expanding functional group diversity. | Facilitates the synthesis of amine-containing compounds. |

Biological Applications

Medicinal Chemistry:

Research indicates that MNPBA may have potential therapeutic applications due to its ability to form reversible covalent bonds with diols, which are prevalent in biological systems. This property allows MNPBA to interact with various biomolecules, potentially influencing cellular processes.

Case Study: Anti-CML Treatments

A study highlighted the use of MNPBA derivatives in developing anti-chronic myeloid leukemia (CML) treatments. The research focused on designing new molecules that could overcome resistance seen with existing therapies like Imatinib, demonstrating MNPBA's relevance in drug development .

Material Science

MNPBA's boronic acid functionality allows it to be incorporated into polymers and advanced materials, enhancing their properties.

Applications in Material Science:

| Application Area | Description |

|---|---|

| Conductive Polymers | MNPBA can modify polymer structures to improve electrical conductivity. |

| Light-Emitting Materials | Incorporation of MNPBA-derived compounds into materials for optoelectronic applications. |

Analytical Chemistry

In analytical chemistry, MNPBA is utilized for developing sensors and probes for detecting biological molecules, leveraging its reactivity with specific analytes.

Wirkmechanismus

Target of Action

Boronic acids, including 2-methyl-5-nitrophenylboronic acid, are commonly used in suzuki-miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .

Mode of Action

In Suzuki-Miyaura coupling reactions, 2-Methyl-5-nitrophenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a transition metal, such as palladium . The resulting organometallic species then undergoes a coupling reaction with an electrophilic organic compound .

Biochemical Pathways

In general, suzuki-miyaura coupling reactions enable the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .

Pharmacokinetics

The bioavailability of boronic acids can be influenced by factors such as their pka values, the presence of transporters, and their ability to form cyclic boronate esters under physiological conditions .

Result of Action

The compound’s role in suzuki-miyaura coupling reactions can result in the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of 2-Methyl-5-nitrophenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the efficacy of Suzuki-Miyaura coupling reactions can be affected by factors such as the choice of solvent, the presence of a base, and the temperature of the reaction .

Biochemische Analyse

Biochemical Properties

They can form reversible covalent bonds with diols, a functional group found in many biological molecules such as sugars and certain amino acids . This property allows 2-Methyl-5-nitrophenylboronic acid to potentially interact with a wide range of biomolecules, influencing their function and behavior.

Cellular Effects

The specific effects of 2-Methyl-5-nitrophenylboronic acid on cells and cellular processes are currently unknown due to the lack of available research data. Boronic acids can influence cell function in various ways. For example, they can interfere with cell signaling pathways, affect gene expression, and alter cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2-Methyl-5-nitrophenylboronic acid is not well-understood due to the lack of specific research on this compound. Boronic acids can exert their effects at the molecular level through several mechanisms. They can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Metabolic Pathways

Boronic acids can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Methyl-5-nitrophenylboronic acid can be synthesized through several methods. One common method involves the reaction of 2-methyl-5-nitrobenzene with a boron-containing reagent under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of 2-Methyl-5-nitrophenylboronic acid often involves large-scale chemical reactors and precise control of reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-5-nitrophenylboronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions.

Major Products:

Oxidation: Products vary based on the oxidizing agent.

Reduction: The major product is 2-methyl-5-aminophenylboronic acid.

Substitution: The major products are biaryl compounds formed through Suzuki-Miyaura coupling.

Vergleich Mit ähnlichen Verbindungen

- Phenylboronic acid

- 4-Methylphenylboronic acid

- 4-Nitrophenylboronic acid

Comparison: 2-Methyl-5-nitrophenylboronic acid is unique due to the presence of both a methyl group and a nitro group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it more versatile in certain reactions compared to similar compounds .

Biologische Aktivität

2-Methyl-5-nitrophenylboronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

2-Methyl-5-nitrophenylboronic acid is characterized by the presence of a boronic acid functional group attached to a nitrophenyl ring. Its molecular formula is CHBNO, and it has a molecular weight of approximately 179.95 g/mol. The structure allows for interactions with various biological targets, making it a versatile building block in organic synthesis and medicinal chemistry.

The biological activity of 2-Methyl-5-nitrophenylboronic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects. For instance, it has been studied as a potential inhibitor of c-KIT, a receptor tyrosine kinase implicated in various cancers .

- Binding Interactions : Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in drug design for targeted delivery systems . The binding affinity to saccharides has been quantitatively assessed, showing significant interaction strengths (K values) with various sugars .

Case Studies

- Anti-Cancer Activity : A study explored the synthesis of thiazolo[5,4-b]pyridine derivatives incorporating 2-Methyl-5-nitrophenylboronic acid. These compounds demonstrated enhanced inhibitory activity against c-KIT mutations associated with resistance to standard therapies like imatinib .

- Glucose Monitoring : In diabetes research, 2-Methyl-5-nitrophenylboronic acid has been utilized in the development of glucose-monitoring sensors. Its ability to selectively bind glucose via boronate ester formation has shown promise in enhancing sensor sensitivity and specificity .

- Antiandrogen Activity : Recent research indicated that derivatives of 2-Methyl-5-nitrophenylboronic acid exhibit antiandrogen properties, potentially serving as alternatives to existing prostate cancer treatments like flutamide. These compounds showed lower toxicity against non-cancerous cells while maintaining efficacy against cancerous cells .

Binding Affinity of 2-Methyl-5-Nitrophenylboronic Acid Derivatives

| Compound Name | K (M) | Biological Activity |

|---|---|---|

| 2-Methyl-5-nitrophenylboronic acid | 128 ± 20 | Moderate binding to d-fructose |

| Thiazolo[5,4-b]pyridine derivative | Higher than imatinib | Enhanced anti-cancer activity |

| Antiandrogen derivative | Lower toxicity | Effective against prostate cancer |

Eigenschaften

IUPAC Name |

(2-methyl-5-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO4/c1-5-2-3-6(9(12)13)4-7(5)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJFQIRIDFXMNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)[N+](=O)[O-])C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378512 | |

| Record name | 2-Methyl-5-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100960-11-0 | |

| Record name | 2-Methyl-5-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-5-nitrobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.